Carteolol

Overview

Description

Carteolol is a non-selective beta-adrenergic receptor antagonist, commonly known as a beta-blocker. It is primarily used in the treatment of glaucoma and hypertension. This compound works by reducing intraocular pressure and controlling blood pressure, making it an essential medication in ophthalmology and cardiology .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of carteolol hydrochloride involves several steps:

Preparation of 3-amino-2-cyclohexenone: This intermediate is synthesized through a series of reactions involving cyclohexanone.

Preparation of tetrahydro-2,5(1H,6H)-quinolinedione: This compound is obtained by reacting 3-amino-2-cyclohexenone with appropriate reagents.

Preparation of 5-hydroxy-3,4-dihydro-2(1H)-quinolone: This step involves the hydroxylation of tetrahydro-2,5(1H,6H)-quinolinedione.

Preparation of 5-(2,3-epoxypropoxy)-3,4-dihydro-2(1H)-quinolone: This intermediate is synthesized by reacting 5-hydroxy-3,4-dihydro-2(1H)-quinolone with epichlorohydrin.

Preparation of this compound hydrochloride: The final step involves the reaction of 5-(2,3-epoxypropoxy)-3,4-dihydro-2(1H)-quinolone with tert-butylamine, followed by hydrochloric acid treatment to obtain this compound hydrochloride.

Industrial Production Methods

Industrial production of this compound hydrochloride typically involves large-scale synthesis using the aforementioned synthetic routes. The process is optimized for high yield and purity, ensuring the stability and efficacy of the final product .

Chemical Reactions Analysis

Bromination and Alkylation

-

Core reaction : Bromination of 5-hydroxy-3,4-dihydroquinolin-2-one followed by alkylation with tert-butylamine.

-

Reagent : N-bromosuccinimide (NBS) in cyclohexane (optimal solvent).

-

Yield improvement : Cyclohexane increased reaction yield and purity compared to chloroform, dichloromethane, or n-hexane .

Table 1: Solvent Impact on Bromination

| Solvent | Reaction Yield (%) | Chromatographic Purity (%) |

|---|---|---|

| Cyclohexane | 89.5 | 96.8 |

| Chloroform | ≤83 | ≤83 |

| 1,2-Dichloroethane | 72.3 | 78.1 |

Key Observations:

-

Substituting NBS with bromine reduced yield to 53.4% and purity to ≤75% .

-

Cyclohexane’s low toxicity and inertness make it preferable for industrial-scale synthesis.

Structural Confirmation via NMR

Post-synthesis characterization using confirmed the structure:

Table 2: Peaks (DMSO-d, 400 MHz)

| Chemical Shift (δ, ppm) | Proton Assignment |

|---|---|

| 9.93 (s, 1H) | Phenolic -OH |

| 9.46 (s, 1H) | Secondary alcohol -OH |

| 6.9 (t, 1H) | Aromatic proton (quinolone) |

| 6.43 (d, 1H), 6.31 (d, 1H) | Adjacent aromatic protons |

| 2.77 (t, 2H), 2.38 (t, 2H) | Methylene groups in side chain |

This data aligns with the expected structure of this compound hydrochloride .

Degradation Pathways

While specific degradation reactions are not detailed in the provided sources, the compound’s stability profile suggests:

Scientific Research Applications

Pharmacological Properties

Mechanism of Action

Carteolol exerts its effects by blocking beta-adrenergic receptors, which leads to a decrease in heart rate and myocardial contractility. It also possesses intrinsic sympathomimetic activity, which means it can activate beta-receptors partially while blocking them. This unique property allows this compound to provide therapeutic benefits with potentially fewer side effects compared to other beta-blockers .

2.1. Ocular Hypertension and Glaucoma

This compound is primarily indicated for the reduction of intraocular pressure (IOP) in patients with glaucoma or ocular hypertension. Clinical studies have shown that this compound hydrochloride 1% is effective in lowering IOP, achieving comparable results to timolol maleate . The efficacy of this compound in reducing IOP has been documented through various clinical trials, demonstrating significant reductions from baseline levels over extended treatment periods.

2.2. Cardiovascular Effects

In addition to its ocular applications, this compound has been studied for its antihypertensive properties. Research indicates that this compound can effectively lower blood pressure with a favorable side effect profile . Its unique action as a partial agonist allows it to maintain heart rate stability while providing antihypertensive effects.

Innovative Drug Delivery Systems

Recent studies have focused on enhancing the bioavailability of this compound through novel drug delivery systems. For instance, the combination of this compound with mesoporous silica nanoparticles has been shown to significantly improve corneal permeability and enhance transcorneal penetration, leading to better therapeutic outcomes in ocular applications .

Table 1: Comparison of IOP Reduction Between this compound and Other Beta-Blockers

| Drug | Initial IOP (mm Hg) | Final IOP (mm Hg) | Reduction (mm Hg) | Study Duration |

|---|---|---|---|---|

| This compound 1% | 25.0 | 19.5 | 5.5 | 12 weeks |

| Timolol Maleate 0.5% | 25.0 | 20.0 | 5.0 | 12 weeks |

Case Study: Efficacy in Cataract Prevention

A study investigated the protective effects of this compound against UVB-induced oxidative stress in lens epithelial cells (LECs). The results indicated that this compound reduced reactive oxygen species production and improved cell viability after UV exposure, suggesting potential applications in preventing cataract formation .

Case Study: Combination Therapy

In patients with essential hypertension, studies have shown that combining this compound with other antihypertensive agents can enhance blood pressure control while minimizing adverse effects associated with higher doses of single agents .

Mechanism of Action

Carteolol exerts its effects by blocking beta-adrenergic receptors, specifically beta1 and beta2 receptors. This action reduces the production of aqueous humor in the eye, thereby lowering intraocular pressure. In the cardiovascular system, this compound decreases heart rate and cardiac output, leading to reduced blood pressure. The compound also acts as a serotonin receptor antagonist, contributing to its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Timolol: Another non-selective beta-blocker used in the treatment of glaucoma and hypertension.

Betaxolol: A selective beta1-adrenergic receptor antagonist used for similar indications.

Levobunolol: A non-selective beta-blocker with applications in ophthalmology.

Uniqueness of Carteolol

This compound is unique due to its intrinsic sympathomimetic activity, which provides a balance between beta-blockade and partial agonist effects. This property makes this compound less likely to cause bradycardia and other side effects associated with beta-blockers .

Biological Activity

Carteolol is a non-selective beta-adrenergic antagonist primarily used in the treatment of glaucoma and ocular hypertension. Its pharmacological profile includes a variety of biological activities that contribute to its therapeutic effects. This article delves into the biological activity of this compound, supported by research findings, case studies, and data tables.

This compound exerts its effects primarily through the blockade of beta-1 and beta-2 adrenergic receptors. This action leads to a reduction in aqueous humor production, thereby lowering intraocular pressure (IOP) without significantly affecting pupil size or accommodation. The mechanism can be summarized as follows:

- Beta-adrenergic blockade : Inhibits the stimulation of adrenergic receptors, leading to decreased aqueous humor secretion.

- Vascular effects : this compound has endothelium-dependent vascular-relaxant effects, enhancing ocular blood flow .

Pharmacodynamics

The pharmacodynamics of this compound reveal its efficacy in reducing IOP. A study indicated that this compound could decrease IOP by up to 41% within the first day of treatment, with sustained effects over time . The drug is generally well-tolerated, with minimal adverse effects reported in long-term studies .

Efficacy in Glaucoma Management

- Long-term Treatment Study : A study involving 14 patients with chronic open-angle glaucoma demonstrated a significant reduction in IOP after treatment with this compound 1% eye drops over 15 months. The mean IOP values stabilized around 16-17 mm Hg after one week, indicating effective long-term management .

- Comparison with Timolol : In a multi-center study comparing this compound and timolol, both drugs significantly reduced IOP without notable differences in visual field outcomes over one year. This suggests that this compound is as effective as timolol for managing elevated IOP .

- Plasma Concentration Studies : Research comparing the plasma levels of this compound from different formulations showed that a new long-acting formulation resulted in lower systemic delivery compared to regular formulations, thus potentially reducing systemic side effects associated with beta-blockers .

Table 1: Summary of Clinical Findings on this compound's Efficacy

| Study Type | Patient Count | Treatment Duration | Mean IOP Reduction (%) | Notable Findings |

|---|---|---|---|---|

| Long-term Treatment | 14 | 15 months | 41% | No adverse reactions observed |

| Comparison with Timolol | 120 | 1 year | Significant reduction | No difference in visual fields |

| Plasma Concentration Comparison | 23 | 2 months | N/A | Lower systemic delivery noted |

Case Studies

- Case Study on Ocular Hypertension : A patient with bilateral primary open-angle glaucoma was treated with this compound eye drops. The treatment led to a significant decrease in IOP, confirming its role as an effective antiglaucoma agent .

- Veterinary Applications : this compound has also been explored in veterinary medicine for its potential applications in managing ocular conditions in animals, showcasing its versatility beyond human medicine .

Q & A

Basic Research Questions

Q. What experimental design strategies are optimal for formulating carteolol-loaded nanoparticles for ocular delivery?

A three-level Box-Behnken design is effective for optimizing parameters such as polymer concentration (e.g., carboxymethyl tamarind kernel polysaccharide), crosslinking agent concentration (e.g., CaCl₂), and sonication time. Response surface methodology can model interactions between variables to maximize entrapment efficiency and minimize particle size .

Q. How can researchers validate a stability-indicating analytical method for this compound in pharmaceutical formulations?

A high-performance thin-layer chromatography (HPTLC) method using silica gel 60F254 plates and a chloroform:methanol (5:1 v/v) mobile phase achieves robust separation of this compound from degradation products. Validation should include linearity (200–1200 ng/spot, r² ≥ 0.997), precision (RSD < 2%), and specificity for acid/alkali hydrolysis, oxidation, and photodegradation by-products .

Q. What in vitro models are appropriate for assessing this compound’s antioxidant effects and cytotoxicity?

Use UV-exposed cell cultures (e.g., lens epithelial cells) to measure reactive oxygen species (ROS) generation via fluorescent probes (e.g., DCFH-DA) and cell viability via MTT assays. Note that concentrations ≥10⁻³ M may exceed physiologically relevant levels post-topical application, necessitating pharmacokinetic validation .

Advanced Research Questions

Q. How should researchers address contradictions in this compound’s systemic absorption and safety profile?

While this compound is undetectable in plasma after ocular administration, systemic beta-blockade effects (e.g., bronchospasm, bradycardia) require monitoring in preclinical models. Use ambulatory blood pressure monitoring in clinical trials to capture circadian variations in cardiovascular parameters, particularly nocturnal heart rate changes .

Q. What statistical approaches resolve discrepancies in fixed-combination drug efficacy studies (e.g., this compound/latanoprost vs. monotherapies)?

In multicenter, randomized trials, employ repeated-measures ANOVA to analyze intraocular pressure (IOP) reduction over time (e.g., 14- and 28-day intervals). Mask evaluators to minimize bias, and stratify participants by baseline IOP severity to isolate drug effects .

Q. How can pharmacokinetic-pharmacodynamic (PK-PD) modeling improve translation of in vitro antioxidant data to clinical outcomes?

Integrate aqueous humor concentration data (e.g., ~2.46 mM post-topical application) with lens penetration studies to establish dose-response thresholds. Use compartmental modeling to predict antioxidant efficacy at lower concentrations (10⁻⁴–10⁻⁵ M) where statistical significance may be marginal .

Q. What methodologies ensure reliable physicochemical characterization of this compound hydrochloride?

Combine infrared spectroscopy (KBr disk method) to verify structural integrity via absorption bands and qualitative chloride tests (e.g., silver nitrate reaction). Validate pH stability in ophthalmic solutions using USP-compliant protocols .

Q. Methodological Considerations for Data Analysis

Q. How should researchers design longitudinal studies to evaluate this compound’s IOP-lowering efficacy without confounding cardiovascular effects?

Use parallel-group designs with crossover phases to isolate drug-specific effects. Collect hourly cardiovascular metrics (e.g., pulse rate, blood pressure) via ambulatory monitors and correlate with IOP measurements using time-series analysis .

Q. What techniques enhance reproducibility in nanoparticle formulation studies for this compound?

Standardize sonication time and energy input across batches. Perform dynamic light scattering (DLS) for particle size distribution and differential scanning calorimetry (DSC) to confirm drug-polymer compatibility .

Properties

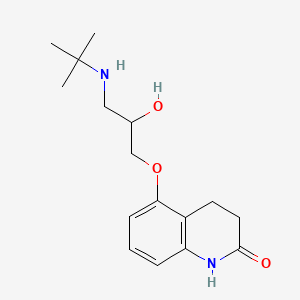

IUPAC Name |

5-[3-(tert-butylamino)-2-hydroxypropoxy]-3,4-dihydro-1H-quinolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N2O3/c1-16(2,3)17-9-11(19)10-21-14-6-4-5-13-12(14)7-8-15(20)18-13/h4-6,11,17,19H,7-10H2,1-3H3,(H,18,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWAFSWPYPHEXKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NCC(COC1=CC=CC2=C1CCC(=O)N2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

51781-21-6 (mono hydrochloride) | |

| Record name | Carteolol [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051781067 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID3022746 | |

| Record name | Carteolol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3022746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Carteolol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014662 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

4.21e-01 g/L | |

| Record name | Carteolol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014662 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

The primary mechanism of the ocular hypotensive action of carteolol in reducing intraocular pressure is most likely a decrease in aqueous humor production. This process is initiated by the non-selective beta1 and beta2 adrenergic receptor blockade. | |

| Record name | Carteolol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00521 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

51781-06-7 | |

| Record name | Carteolol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51781-06-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carteolol [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051781067 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Carteolol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00521 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Carteolol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3022746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CARTEOLOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8NF31401XG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Carteolol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014662 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.